molecular formula C6H14N2O B12359091 3-amino-N-(propan-2-yl)propanamide

3-amino-N-(propan-2-yl)propanamide

Cat. No.: B12359091
M. Wt: 130.19 g/mol
InChI Key: GAECNGVBKMNHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(propan-2-yl)propanamide is an organic compound with the molecular formula C6H14N2O It is a derivative of propanamide, featuring an amino group and an isopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(propan-2-yl)propanamide typically involves the amidation of primary nitroalkanes. One common method is the one-pot amidation process, which involves the halogenation of primary nitroalkanes followed by subsequent reactions to form the desired amide . The reaction conditions often include the use of specific catalysts and solvents to facilitate the transformation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(propan-2-yl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can lead to a variety of substituted amides with different functional groups.

Scientific Research Applications

3-amino-N-(propan-2-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: The parent compound, lacking the amino and isopropyl groups.

    N-isopropylpropanamide: Similar structure but without the amino group.

    3-amino-propanamide: Lacks the isopropyl group.

Uniqueness

3-amino-N-(propan-2-yl)propanamide is unique due to the presence of both the amino and isopropyl groups, which confer distinct chemical properties and reactivity. These functional groups enable the compound to participate in a wider range of chemical reactions and interactions compared to its simpler analogs.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

3-amino-N-propan-2-ylpropanamide

InChI

InChI=1S/C6H14N2O/c1-5(2)8-6(9)3-4-7/h5H,3-4,7H2,1-2H3,(H,8,9)

InChI Key

GAECNGVBKMNHGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.